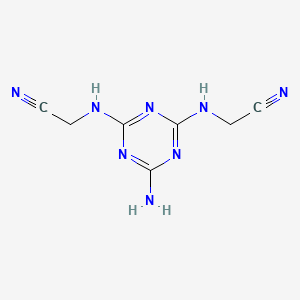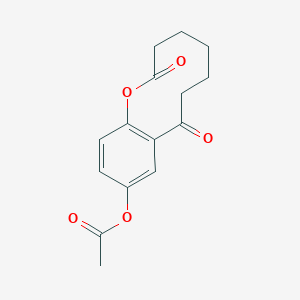
2H-1-Benzoxecin-2,8(3H)-dione, 10-(acetyloxy)-4,5,6,7-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- is a complex organic compound that belongs to the class of benzoxecins. These compounds are characterized by their unique ring structures and diverse functional groups, which contribute to their wide range of chemical properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- typically involves multi-step organic reactions. The starting materials often include benzene derivatives and various reagents that facilitate the formation of the benzoxecin ring. Common synthetic routes may involve:
Cyclization reactions: Formation of the benzoxecin ring through intramolecular cyclization.
Acetylation: Introduction of the acetoxy group using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and high-pressure reactors may be employed to enhance reaction efficiency.
化学反応の分析
Types of Reactions
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
類似化合物との比較
Similar Compounds
2H-1-BENZOXECIN-2,8(3H)-DIONE: Lacks the acetoxy group but shares the core benzoxecin structure.
4,5,6,7-TETRAHYDRO-2H-1-BENZOXECIN-2,8(3H)-DIONE: Similar structure but without the acetoxy group.
Uniqueness
2H-1-BENZOXECIN-2,8(3H)-DIONE,10-(ACETYLOXY)-4,5,6,7-TETRAHYDRO- is unique due to the presence of the acetoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance its solubility, stability, and interaction with biological targets.
特性
CAS番号 |
55129-60-7 |
|---|---|
分子式 |
C15H16O5 |
分子量 |
276.28 g/mol |
IUPAC名 |
(2,8-dioxo-4,5,6,7-tetrahydro-3H-1-benzoxecin-10-yl) acetate |
InChI |
InChI=1S/C15H16O5/c1-10(16)19-11-7-8-14-12(9-11)13(17)5-3-2-4-6-15(18)20-14/h7-9H,2-6H2,1H3 |
InChIキー |
GQIWVSJJJGSNGB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)OC(=O)CCCCCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


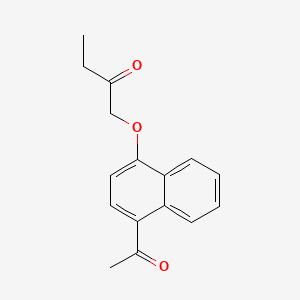
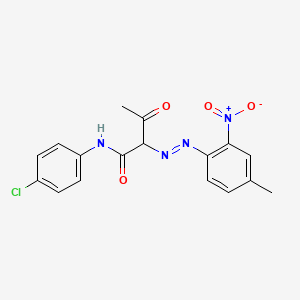
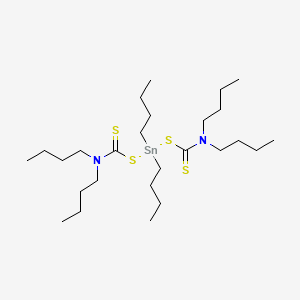
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
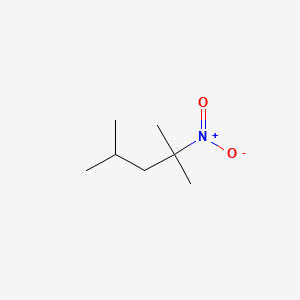
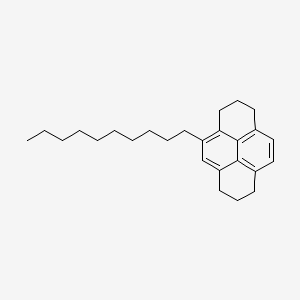
![Methyl 2-[(2-phenoxyanilino)methyl]benzoate](/img/structure/B13795427.png)
![3,5-Dichloro-2-[(2-chlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13795428.png)

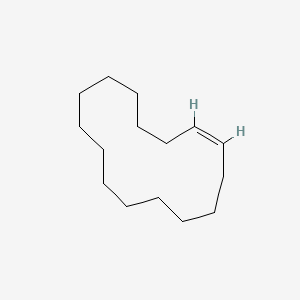

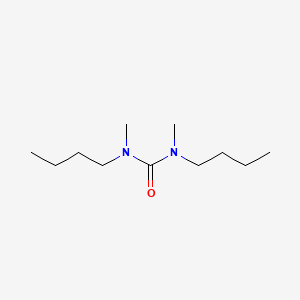
![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
